![molecular formula C10H9ClN4O B3033351 4-Amino-6-chloroquinoline-3-carbohydrazide CAS No. 1018168-10-9](/img/structure/B3033351.png)
4-Amino-6-chloroquinoline-3-carbohydrazide
Description
The compound "4-Amino-6-chloroquinoline-3-carbohydrazide" is a derivative of the quinoline family, which is known for its wide range of biological activities. Quinoline derivatives have been extensively studied due to their pharmacological properties, including antiplasmodial activity, which makes them potential candidates for treating malaria .
Synthesis Analysis
The synthesis of quinoline derivatives often involves the formation of an amino intermediate, which can be further modified to introduce various substituents such as chlorine or bromine. A novel procedure for synthesizing 3-halo-2-phenylquinoline-4-carboxylic acids has been reported, where the amino group is replaced with a halogen using the Sandmeyer reaction . Although the specific synthesis of "4-Amino-6-chloroquinoline-3-carbohydrazide" is not detailed in the provided papers, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can exhibit interesting features such as amino-imino tautomerism. In the solid state, certain 4-aminoquinoline compounds have been found to assume an imine tautomer form, which is an unusual case among nitrogen heterocycles. This tautomerism is characterized by significant double-bond character in the N-C bond lengths and specific C-N-C aromatic ring bond angles, as observed in the crystal structures of related compounds .
Chemical Reactions Analysis
The chemical reactivity of 4-aminoquinoline derivatives is influenced by the presence of functional groups that can participate in various reactions. The amino group, for instance, can be involved in the formation of imine tautomers, as mentioned earlier. The halogen substituents, such as chlorine, can also undergo further chemical transformations, potentially through reactions like the Sandmeyer reaction, which is used to replace amino groups with halogens .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-aminoquinoline derivatives can vary depending on the specific substituents and their positions on the quinoline ring. For instance, the introduction of a chloro group can affect the compound's lipophilicity, which in turn can influence its pharmacokinetic profile, such as half-life and oral bioavailability. In a study of new 4-aminoquinoline-based compounds, moderate half-lives (4-6 hours) and low oral bioavailability were observed, along with moderate inhibition of the malaria parasite in vivo . These properties are crucial for the compound's potential as a therapeutic agent.
properties
IUPAC Name |
4-amino-6-chloroquinoline-3-carbohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c11-5-1-2-8-6(3-5)9(12)7(4-14-8)10(16)15-13/h1-4H,13H2,(H2,12,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKDHWYJOLBQIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Cl)N)C(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301212706 | |
Record name | 4-Amino-6-chloro-3-quinolinecarboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301212706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-chloroquinoline-3-carbohydrazide | |
CAS RN |
1018168-10-9 | |
Record name | 4-Amino-6-chloro-3-quinolinecarboxylic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1018168-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-6-chloro-3-quinolinecarboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301212706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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